

A Technical Guide to H-D-Lys(Alloc)-OH: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: H-D-Lys(Alloc)-OH

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of specialized amino acid derivatives is paramount. This guide provides an in-depth look at **H-D-Lys(Alloc)-OH**, a key building block in modern peptide synthesis. We will delve into its chemical structure, properties, and its application in experimental workflows, particularly in the context of solid-phase peptide synthesis (SPPS).

Core Compound Details

H-D-Lys(Alloc)-OH, systematically named (2R)-2-amino-6-(prop-2-en-1-ylloxycarbonylamino)hexanoic acid, is the D-enantiomer of the more commonly referenced L-lysine derivative. The "H" signifies the presence of a free amine group at the alpha-carbon, while "(Alloc)" indicates that the epsilon-amino group of the lysine side chain is protected by an allyloxycarbonyl group. This orthogonal protecting group strategy is fundamental to its utility in complex peptide synthesis.

Physicochemical Properties

A summary of the key quantitative data for **H-D-Lys(Alloc)-OH** is presented below. Note that while the specific optical rotation for the D-isomer may not be readily available, it is expected to have the same magnitude but opposite sign to the L-isomer.

| Property | Value | Reference(s) |
|---|---|--------------|
| Chemical Formula | C ₁₀ H ₁₈ N ₂ O ₄ | [1][2][3] |
| Molecular Weight | 230.26 g/mol | [2][3] |
| CAS Number | 6298-03-9 (for L-isomer) | [2][3] |
| Appearance | Solid | [3] |
| Purity | ≥98% to ≥99.0% | [2][3] |
| Optical Activity ([α] ₂₀ /D) | +18.5±1°, c = 1% in 1 M HCl (for L-isomer) | [3] |
| Storage Temperature | 2-8°C | [3] |

Structure and Stereochemistry

The chemical structure of **H-D-Lys(Alloc)-OH** is characterized by a lysine backbone with a crucial modification on its side chain. The D-configuration at the alpha-carbon distinguishes it from its naturally occurring L-counterpart. The epsilon-amino group is protected by an allyloxycarbonyl (Alloc) group. This protecting group is stable under the basic conditions used for Fmoc group removal, but can be selectively cleaved using a palladium catalyst. This orthogonal protection is a cornerstone of its utility in creating complex peptides with side-chain modifications.

Experimental Protocols

The primary application of **H-D-Lys(Alloc)-OH** is in solid-phase peptide synthesis (SPPS), typically as its Nα-Fmoc protected form, Fmoc-D-Lys(Alloc)-OH. Below are detailed methodologies for its incorporation and the selective deprotection of the Alloc group.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Lys(Alloc)-OH

This protocol outlines the manual steps for incorporating an Fmoc-D-Lys(Alloc)-OH residue into a peptide chain on a solid support resin (e.g., Rink Amide resin).

1. Resin Swelling and Preparation:

- Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the piperidine treatment for an additional 10-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
- Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) and then DMF again (3-5 times) to remove residual piperidine and prepare for the coupling step.

3. Coupling of Fmoc-D-Lys(Alloc)-OH:

- In a separate vial, dissolve Fmoc-D-Lys(Alloc)-OH (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.
- Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.
- Add the activated amino acid solution to the resin.
- Agitate the reaction vessel for 1-2 hours at room temperature to allow for complete coupling.
- Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
- Wash the resin with DMF (3-5 times) and DCM (3-5 times).

4. Capping (Optional but Recommended):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIEA in DMF) for 15-30 minutes.
- Wash the resin with DMF and DCM.

These deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Protocol for Selective Deprotection of the Alloc Group

The Alloc group can be selectively removed while the peptide is still on the solid support, allowing for side-chain modification.

1. Resin Preparation:

- Wash the peptide-resin with DCM (3-5 times).

2. Deprotection Cocktail Preparation:

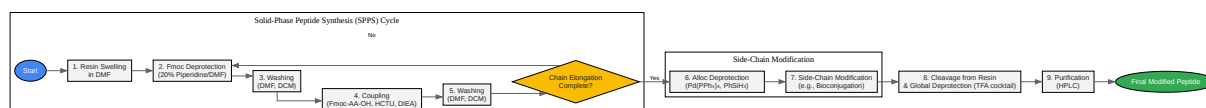
- Prepare a solution of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$), in a suitable solvent like DCM or a mixture of DCM/DMF.
- Add a scavenger, such as phenylsilane (PhSiH_3), to the catalyst solution.

3. Alloc Deprotection Reaction:

- Add the deprotection cocktail to the peptide-resin.
- Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours at room temperature.
- Monitor the reaction for completion using a suitable analytical method.
- Drain the reaction solution.
- Wash the resin extensively with DCM and DMF to remove the palladium catalyst and byproducts. The free epsilon-amino group of the D-lysine residue is now available for further modification.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of utilizing Fmoc-D-Lys(Alloc)-OH in solid-phase peptide synthesis to create a peptide with a site-specific side-chain modification.



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Caption: Workflow for SPPS using Fmoc-D-Lys(Alloc)-OH.

This technical guide provides a foundational understanding of **H-D-Lys(Alloc)-OH** for researchers and professionals. The unique properties of this compound, particularly its orthogonal protection scheme, make it an invaluable tool for the synthesis of complex and modified peptides for a wide range of applications in research and drug development.

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- To cite this document: BenchChem. [A Technical Guide to H-D-Lys(Alloc)-OH: Structure, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555552#h-d-lys-alloc-oh-structure-and-chemical-formula]

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